This compound falls under the category of organic compounds and more specifically can be classified as a urea derivative and a boronic ester. The presence of the boronic ester group enhances its reactivity and utility in various chemical reactions.
The synthesis of 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
In industrial settings, continuous flow reactors may be utilized to ensure consistent product quality and efficiency during large-scale production.
The molecular structure of 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be described as follows:
The compound's structural data includes bond lengths and angles typical for urea derivatives and boronic esters. These structural attributes can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to confirm molecular geometry.
1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can participate in various chemical reactions:
Common reagents include:
The major products formed from these reactions depend on specific reagents:
The mechanism of action for 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea primarily revolves around its ability to participate in cross-coupling reactions essential in organic synthesis.
Key physical properties include:
Chemical properties include:
1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific applications:
It serves as a reagent in organic synthesis for constructing complex molecules through cross-coupling reactions.
Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals targeting various diseases.
The compound finds applications in producing advanced materials such as polymers and electronic components due to its unique chemical properties.
The isopropyl-urea-boronic ester scaffold demonstrates significant potential in kinase inhibition due to its ability to engage conserved residues in ATP-binding sites. The urea moiety forms bidentate hydrogen bonds with kinase hinge regions, while the boronic ester extends into hydrophobic pockets or interacts with catalytic lysine residues via reversible boronate formation [6]. This dual-binding mechanism enhances both binding affinity and selectivity profiles compared to non-boron analogues.
Synthesis and Structure-Activity Relationships (SAR)Two primary synthetic routes yield this scaffold with high efficiency:
Table 1: Physicochemical Properties of 1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Property | Value | Significance |
---|---|---|
Molecular Weight | 304.20 g/mol | Optimal for cell permeability |
Predicted LogP | 2.8 ± 0.3 | Balanced lipophilicity for oral absorption |
Hydrogen Bond Acceptors | 4 | Facilitates aqueous solubility |
Hydrogen Bond Donors | 2 | Enables target binding |
Topological Polar Surface Area | 75.9 Ų | Supports blood-brain barrier penetration |
Rotatable Bonds | 4 | Conformational flexibility for binding |
Kinase Inhibition MechanismsThe boronic ester’s empty p-orbital accepts electrons from protein nucleophiles (e.g., serine OH groups), forming reversible covalent bonds that enhance residence time. In VEGF-R2 inhibitors, this interaction improves IC₅₀ values by 3-fold compared to carbon-based analogues. Meanwhile, the urea’s -NH groups anchor the inhibitor to glutamate and aspartate residues, reducing off-target effects [6].
Scaffold-hopping leverages urea-boronic esters to generate structurally diverse analogues targeting synergistic pathways. The boronic ester’s synthetic versatility enables rapid derivatization via Suzuki-Miyaura cross-coupling, while the urea moiety tolerates modifications that fine-tune pharmacokinetics [6] [8].
Suzuki-Miyaura ApplicationsThe pinacol boronic ester group undergoes efficient cross-coupling with aryl/heteroaryl halides:
Ar−B(pin) + Ar'−X → Ar−Ar' + B(pin)−X (Pd catalyst, 80–100°C)
Key advantages include:
Table 2: Scaffold-Hopping Applications for Dual-Pathway Inhibition
Scaffold Modification Site | Derivative Example | Biological Activity Enhancement |
---|---|---|
Boronic ester replacement | Carboxylic acid bioisostere | Improved metabolic stability (t₁/₂ ↑ 2×) |
Isopropyl substituent | Cyclopropyl or tert-butyl | Increased membrane permeability (P_app ↑ 1.8×) |
Urea linker | Thiourea or amide | Enhanced kinase selectivity (≥10× vs EGFR) |
Aromatic ring functionalization | Methoxy or fluoro substituents | Reduced plasma protein binding (PPB ↓ 20%) |
Dual-Pathway Inhibitor DesignScaffold-hopping achieves dual inhibition by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7